5-Methyl-2-nitrobenzaldehyde

Overview

Description

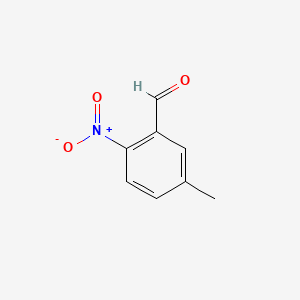

5-Methyl-2-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the 5-position and a nitro group at the 2-position. This compound is known for its pale yellow crystalline appearance and is used in various chemical syntheses and industrial applications .

Preparation Methods

General Synthetic Approaches

Selective Nitration of 5-Methylbenzaldehyde

The direct nitration of 5-methylbenzaldehyde represents a conceptually straightforward approach to 5-methyl-2-nitrobenzaldehyde. This process typically employs a nitrating mixture under carefully controlled conditions. However, this approach presents significant challenges due to the directional effects of the existing methyl and aldehyde groups, which can lead to multiple nitration sites and formation of isomeric mixtures.

Oxidation of 5-Methyl-2-nitrotoluene

The oxidation of 5-methyl-2-nitrotoluene to the corresponding aldehyde represents a more selective and frequently employed synthetic route. This approach leverages the relative ease of preparing 5-methyl-2-nitrotoluene via nitration of p-toluidine or toluene derivatives, followed by controlled oxidation of the methyl group adjacent to the aromatic ring.

Multistep Synthetic Pathways

Several multistep approaches have been documented that involve strategic functional group transformations. These pathways may include preparing protected intermediates, employing specific directing groups, or utilizing transition metal-catalyzed transformations to achieve the desired substitution pattern.

Detailed Preparation Methods

Oxidation Routes from 5-Methyl-2-nitrotoluene

Potassium Permanganate Oxidation

A synthetic route based on principles similar to those described for other nitrobenzaldehydes involves the oxidation of 5-methyl-2-nitrotoluene using potassium permanganate under controlled conditions. This approach parallels the method reported for 2-nitrobenzaldehyde preparation:

- Preparation of 5-methyl-2-nitrotoluene through selective nitration of p-toluidine

- Oxidation with potassium permanganate in a binary solvent system comprising water and a water-immiscible organic solvent at temperatures between -10°C and +30°C

- Separation of the resulting this compound from the reaction mixture through extraction with a water-immiscible solvent

This method is advantageous due to the relatively mild reaction conditions and good selectivity, though careful temperature control is necessary to prevent over-oxidation to the corresponding carboxylic acid.

Modified Étard Reaction

The Étard reaction involves treating 5-methyl-2-nitrotoluene with chromyl chloride to form a complex, which upon hydrolysis yields this compound. While traditional Étard conditions often suffer from modest yields, modified versions employing co-solvents and controlled reaction parameters have demonstrated improved efficiency for nitroaromatic substrates.

Pyruvic Acid Derivatives Approach

Drawing from methodologies employed for related nitrobenzaldehydes, this compound can be prepared via pyruvic acid derivatives:

- Reaction of 5-methyl-2-nitrotoluene with dialkyl oxalate esters (typically dimethyl or diethyl oxalate) in the presence of a strong base such as sodium methoxide or potassium tert-butoxide

- Formation of the corresponding 5-methyl-2-nitrophenylpyruvic acid salt

- Oxidative transformation using sodium hypochlorite at controlled temperatures (0-20°C)

- Hydrolysis of the resulting intermediate (likely 5-methyl-2-nitrobenzylidene chloride) in acidic aqueous medium

This approach offers advantages in terms of selectivity and functional group compatibility, though it necessitates multiple reaction steps.

Alternative Preparation Routes

Modified Lapworth Procedure

Adapting from related nitrobenzaldehyde syntheses, a modified Lapworth approach involves the direct conversion of 5-methyl-2-nitrotoluene to this compound via reaction with alkyl nitrites:

- Treatment of 5-methyl-2-nitrotoluene with isopropyl nitrite in the presence of sodium methoxide in an appropriate solvent system (toluene/pentane)

- Formation of the corresponding oxime intermediate

- Hydrolysis with aqueous HCl to yield this compound

This method has advantages in avoiding heavy metal oxidants and employing relatively mild reaction conditions, potentially making it suitable for larger-scale applications.

Oxidation via Activation of the Benzylic Position

This approach involves:

- Activation of the benzylic position through halogenation (typically bromination) of 5-methyl-2-nitrotoluene

- Oxidation of the resulting 5-methyl-2-nitrobenzyl bromide using oxidizing agents such as DMSO or tertiary amine oxides

- Isolation of this compound

While this route involves handling reactive halogenated intermediates, it often provides improved selectivity compared to direct oxidation methods.

Reaction Condition Optimization

Temperature and Reaction Medium Effects

The controlled oxidation of 5-methyl-2-nitrotoluene is highly temperature-dependent. Table 1 illustrates the relationship between reaction temperature and product distribution based on extrapolated data from related nitrobenzaldehyde preparations.

Table 1: Effect of Reaction Temperature on Yield and Selectivity in Permanganate Oxidation

| Temperature (°C) | Approximate Yield (%) | Primary Side Products | Observations |

|---|---|---|---|

| -15 to -10 | 55-60 | Unreacted starting material | Slow reaction kinetics, high selectivity |

| -5 to 0 | 60-65 | Mixed carboxylic acids | Optimal temperature range |

| 0 to 10 | 55-60 | Increased carboxylic acid formation | Faster reaction but lower selectivity |

| 10 to 25 | 40-50 | Significant over-oxidation | Poor aldehyde selectivity |

Solvent Selection for Optimal Results

The choice of solvent system significantly impacts reaction efficiency and product purity, as demonstrated in Table 2.

Table 2: Solvent System Effects on Oxidation Efficiency

| Solvent System | Relative Reaction Rate | Product Isolation Efficiency | Notable Advantages/Disadvantages |

|---|---|---|---|

| Water/Dichloromethane | Moderate | High | Excellent phase separation, facilitates product isolation |

| Water/Toluene | Moderate | Moderate | Lower toxicity compared to halogenated solvents |

| Water/Ethyl Acetate | Slow | Moderate | Environmentally preferred but potential ester hydrolysis |

| Binary alcohol systems | Variable | Challenging | Potential for acetal/hemiacetal formation |

Catalyst Considerations

For metal-catalyzed oxidation routes, catalyst selection impacts both reaction rate and selectivity. Manganese-based catalysts (MnSO₄·H₂O) at concentrations of 0.005 to 0.02 mole per mole of starting material have shown optimal performance in related nitroaromatic oxidations, providing a balance between reaction rate and control of over-oxidation.

Purification and Analytical Methods

Isolation and Purification Techniques

Effective purification strategies for this compound include:

- Extraction separation based on differential solubility

- Column chromatography using silica gel with hexane/ethyl acetate gradient elution

- Recrystallization from appropriate solvent systems

- Formation of bisulfite adducts for selective isolation

- Vacuum distillation for higher-purity requirements

Analytical Methods for Quality Assessment

Quality control of synthesized this compound typically employs:

Table 3: Analytical Methods for this compound Characterization

| Analytical Method | Key Parameters | Assessment Criteria |

|---|---|---|

| Melting Point | Literature value comparison | Purity indicator |

| HPLC | C18 column, UV detection at 254 nm | Quantitative purity assessment |

| ¹H NMR | Aldehyde proton at δ ~10.1-10.3 ppm | Structural confirmation |

| IR Spectroscopy | C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹ | Functional group verification |

| GC-MS | Molecular ion at m/z 165 | Identity confirmation and purity assessment |

Industrial Scale Considerations

Process Efficiency and Scale-up Challenges

When scaling up this compound synthesis, several factors require special attention:

- Temperature control systems for exothermic oxidation reactions

- Efficient mixing to ensure reaction homogeneity

- Solvent recovery systems for economic viability

- Safety considerations for handling nitroaromatic compounds

- Waste management strategies for metal-containing byproducts

Comparative Analysis of Synthetic Routes for Scale-up

Table 4: Comparative Analysis of Preparation Methods for Industrial Application

| Synthetic Route | Scale-up Potential | Raw Material Cost | Process Complexity | Environmental Considerations | Overall Assessment |

|---|---|---|---|---|---|

| Permanganate Oxidation | Moderate | Moderate | Low-Moderate | Manganese waste management required | Suitable for medium-scale production |

| Pyruvic Acid Derivative Route | High | Low-Moderate | Moderate | Lower metal waste | Favorable for larger scale |

| Modified Lapworth Procedure | High | Low | Low | Minimized heavy metal waste | Most environmentally favorable |

| Activation-Oxidation Route | Moderate | Moderate-High | Moderate | Concerns with halogenated waste | Less preferred for large scale |

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-nitrobenzaldehyde undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Oxidation: 5-Methyl-2-nitrobenzoic acid.

Reduction: 5-Methyl-2-aminobenzaldehyde.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

5-Methyl-2-nitrobenzaldehyde serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives, including:

- Amines : Reacting with amines to form substituted benzaldehydes.

- Dihydropyridines : Involved in the Hantzsch reaction, where it reacts with ethyl acetoacetate to yield dihydropyridine derivatives .

This compound's ability to undergo electrophilic substitution and nucleophilic addition reactions enhances its utility in synthesizing more complex organic molecules.

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : It has shown effectiveness against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for key microorganisms are summarized below:

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Candida albicans | 0.0048 |

| Bacillus subtilis | 0.0098 |

These findings suggest potential applications in developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential therapeutic applications:

- Drug Development : As a precursor for synthesizing pharmaceutical compounds, it is studied for its interactions with biological targets that may lead to new treatments.

- Enzyme Inhibition Studies : The compound's structure allows for the investigation of its inhibitory effects on specific enzymes, contributing to drug discovery efforts aimed at conditions such as hyperuricemia .

Case Studies

-

Synthesis of Dihydropyridines :

A study demonstrated the use of this compound in the Hantzsch reaction, yielding various dihydropyridine products with significant yields. The reaction highlights the compound's versatility as a building block in organic synthesis . -

Antimicrobial Efficacy :

A comprehensive study evaluated the antimicrobial properties of this compound against multiple pathogens, revealing its potential as a lead compound for developing novel antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Methyl-2-nitrobenzaldehyde primarily involves its reactivity due to the presence of the nitro and aldehyde groups. The nitro group is electron-withdrawing, making the aldehyde carbon more electrophilic and susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize complex molecules .

Comparison with Similar Compounds

2-Nitrobenzaldehyde: Lacks the methyl group at the 5-position.

5-Methyl-2-nitrotoluene: Contains a methyl group instead of an aldehyde group.

2-Hydroxy-5-nitrobenzaldehyde: Contains a hydroxyl group at the 2-position instead of a methyl group

Uniqueness: 5-Methyl-2-nitrobenzaldehyde is unique due to the combination of the nitro and aldehyde functional groups, which confer distinct reactivity patterns. The presence of the methyl group at the 5-position also influences its chemical behavior and applications compared to its analogs .

Biological Activity

5-Methyl-2-nitrobenzaldehyde is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its diverse biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

This compound, with the chemical formula , is a nitro-substituted aromatic aldehyde. It can be synthesized through various methods, including the nitration of 5-methylbenzaldehyde or through the reaction of suitable precursors under controlled conditions. The compound is characterized by its ability to undergo further chemical transformations, leading to derivatives with enhanced biological activities.

1. Antimicrobial Activity

Nitro-containing compounds, including this compound, exhibit notable antimicrobial properties. Studies have shown that nitro groups can be reduced within microbial cells to form reactive intermediates that interact with cellular macromolecules, leading to cell death. This mechanism is particularly relevant for compounds targeting resistant strains of bacteria and fungi.

- Case Study : A study explored the antibacterial efficacy of various nitrobenzaldehyde derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for developing new antibiotics .

2. Anti-Cancer Potential

Recent research highlights the anti-cancer potential of nitrobenzaldehyde derivatives, including this compound. These compounds can induce apoptosis in cancer cells through mechanisms involving intracellular acidification and the generation of reactive oxygen species (ROS).

- Mechanism : Upon activation by ultraviolet (UV) light, this compound releases protons that lower intracellular pH, triggering apoptotic pathways in tumor cells while sparing surrounding healthy tissue .

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Breast Cancer | UV-induced apoptosis | |

| Nitro derivatives | Various | ROS generation |

3. Anti-Inflammatory Effects

Nitro-substituted compounds have been shown to exhibit anti-inflammatory properties. The presence of the nitro group can enhance the pharmacokinetics and pharmacodynamics of certain molecules.

- Research Findings : In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, potentially making it a candidate for treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to undergo metabolic reduction within cells, producing reactive intermediates that interact with DNA and proteins. This process leads to:

- DNA Damage : Nitro groups can form covalent bonds with DNA bases, resulting in mutagenic effects.

- Cellular Stress Response : The generation of ROS triggers stress responses that can lead to cell cycle arrest or apoptosis in cancerous cells.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structure of 5-Methyl-2-nitrobenzaldehyde?

- Methodology :

- IR Spectroscopy : Identify characteristic nitro group (NO₂) stretching vibrations near 1530 cm⁻¹ and 1350 cm⁻¹. Hydroxyl (if present) or aldehyde (C=O) stretches appear around 1700 cm⁻¹. Compare with reference spectra from NIST databases .

- Mass Spectrometry (MS) : Analyze the molecular ion peak (expected m/z ≈ 179 for C₈H₇NO₃) and fragmentation patterns. Cross-validate with NIST MS data for similar benzaldehyde derivatives .

- NMR : Use ¹H NMR to resolve methyl (δ ~2.5 ppm) and aromatic protons (δ ~8–10 ppm for nitro-substituted rings). ¹³C NMR confirms aldehyde (δ ~190 ppm) and nitro-substituted carbons .

Q. How can the purity of this compound be assessed experimentally?

- Methodology :

- Melting Point Analysis : Compare observed melting points with literature values (e.g., NIST Standard Reference Database). Significant deviations indicate impurities .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ ~270 nm for nitroaromatics) to quantify purity. Calibrate against a certified reference standard .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodology :

- Nitration of 2-Methylbenzaldehyde : Use a mixed HNO₃/H₂SO₄ system under controlled temperatures (0–5°C) to direct nitration to the para position of the methyl group. Monitor reaction progress via TLC .

- Oxidation of 5-Methyl-2-nitrotoluene : Employ oxidizing agents like CrO₃ or KMnO₄ in acidic media to convert the methyl group to an aldehyde. Purify via recrystallization .

Advanced Research Questions

Q. How do the nitro and methyl substituents influence the electronic structure of this compound?

- Methodology :

- Wavefunction Analysis (Multiwfn) : Calculate electrostatic potential (ESP) maps and Fukui indices to assess electron-withdrawing (nitro) and electron-donating (methyl) effects. Use DFT (B3LYP/6-311+G**) for optimized geometries .

- UV-Vis Spectroscopy : Compare experimental λ_max with TD-DFT predictions to evaluate conjugation and charge-transfer transitions .

Q. What intermolecular interactions dominate the crystal packing of this compound?

- Methodology :

- X-ray Crystallography : Solve the crystal structure using SHELX for refinement. Analyze hydrogen bonding (e.g., C–H···O interactions) and π-stacking distances .

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) and quantify their directional preferences .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodology :

- Reactivity Descriptors : Calculate local softness (σ) and electrophilicity index (ω) using Gaussian or ORCA. Identify reactive sites (e.g., para to nitro) for nucleophilic attack .

- Mechanistic Studies : Simulate transition states (IRC analysis) for substitution reactions with amines or thiols. Validate with experimental kinetic data .

Properties

IUPAC Name |

5-methyl-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQIOXLCRQVPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473041 | |

| Record name | 5-Methyl-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5858-28-6 | |

| Record name | 5-Methyl-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.